molecular formula C5H10O2 B1172356 PYRIDYLMERCURICACETATE CAS No. 1334-77-6

PYRIDYLMERCURICACETATE

Cat. No.: B1172356
CAS No.: 1334-77-6
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Description

Pyridylmercuric Acetate (chemical formula: C₈H₈HgO₂) is an organomercury compound characterized by a mercury atom bonded to a pyridyl group (a six-membered aromatic ring containing one nitrogen atom) and an acetate group (CH₃COO⁻) . It is commercially available as a technical-grade powder, as noted in chemical catalogs . Historically, organomercury compounds like Pyridylmercuric Acetate were utilized in industrial and agricultural applications, such as fungicides or preservatives, though specific modern uses are less documented due to increasing regulatory restrictions on mercury-based chemicals .

The compound’s structure distinguishes it from inorganic mercury salts, as the organic ligands influence its solubility, reactivity, and biological interactions. The pyridyl group may enhance its ability to interact with biological systems compared to purely aliphatic organomercury compounds .

Properties

CAS No.

1334-77-6

Molecular Formula

C5H10O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridylmercuric Acetate belongs to a broader class of organomercury compounds. Below is a detailed comparison with structurally and functionally analogous mercury derivatives:

Phenylmercuric Acetate

  • Chemical Formula : C₈H₈HgO₂ (identical to Pyridylmercuric Acetate but with a phenyl group instead of pyridyl) .
  • Regulatory Status : Classified under Schedule 7 (dangerous poisons) in the Therapeutic Goods (Poisons Standard) Instrument 2024, indicating high toxicity and restricted use in health products .
  • Applications : Historically used as a preservative in pharmaceuticals and cosmetics but phased out due to neurotoxic and environmental risks .

Methylmercuric Chloride

  • Chemical Formula : CH₃HgCl .
  • Toxicity: Extremely neurotoxic, with bioaccumulation in aquatic food chains.
  • Applications: No current legitimate uses due to severe toxicity; primarily studied in environmental contamination contexts.
  • Key Difference : The methyl group confers greater lipophilicity than arylmercury compounds, enabling easier penetration of biological membranes .

Dimethyl Mercury

  • Chemical Formula : (CH₃)₂Hg .
  • Toxicity : Among the most toxic mercury compounds; exposure to minute quantities can be fatal.
  • Applications: No commercial applications; primarily a laboratory hazard.
  • Key Difference : The absence of a hydrophilic group (e.g., acetate) results in volatility and extreme environmental persistence.

Data Tables

Table 1: Structural and Regulatory Comparison of Organomercury Compounds

Compound Chemical Formula Organic Group Regulatory Schedule (if applicable) Key Applications
Pyridylmercuric Acetate C₈H₈HgO₂ Pyridyl + Acetate Not explicitly listed Industrial/Technical
Phenylmercuric Acetate C₈H₈HgO₂ Phenyl + Acetate Schedule 7 Former preservative
Methylmercuric Chloride CH₃HgCl Methyl N/A Environmental toxin
Dimethyl Mercury (CH₃)₂Hg Methyl N/A Laboratory hazard

Table 2: Toxicity and Chemical Properties

Compound Bioaccumulation Potential Volatility Solubility in Lipids
Pyridylmercuric Acetate Moderate (aryl group) Low Moderate
Phenylmercuric Acetate Moderate Low Moderate
Methylmercuric Chloride High Low High
Dimethyl Mercury High High Very High

Research Findings and Limitations

  • Toxicity Data Gaps : While Phenylmercuric Acetate has clear regulatory classifications, Pyridylmercuric Acetate’s toxicity profile is less documented in the provided evidence. Its nitrogen-containing pyridyl group may alter metabolic pathways compared to phenyl or methyl derivatives .
  • Environmental Impact: All organomercury compounds pose ecological risks, but Pyridylmercuric Acetate’s persistence and mobility in water systems remain understudied .
  • Regulatory Trends: Increasing global restrictions on mercury (e.g., Minamata Convention) suggest declining use of all organomercury compounds, including Pyridylmercuric Acetate, in favor of less toxic alternatives .

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